5-Fluoro-2-methylbenzoxazole

Thermochemistry Calorimetry Energetic Materials

5-Fluoro-2-methylbenzoxazole (CAS 701-16-6, molecular formula C₈H₆FNO, MW 151.14 g/mol) is a halogenated heterocyclic compound of the benzoxazole class, characterized by a fluorine substituent at the 5-position and a methyl group at the 2-position of the fused benzene-oxazole ring system. This specific substitution pattern confers distinct physicochemical properties including a calculated logP of 2.3, boiling point of 90 °C at 10 mmHg, density of 1.23 g/cm³, and topological polar surface area (tPSA) of 26 Ų.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 701-16-6
Cat. No. B1333161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylbenzoxazole
CAS701-16-6
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)F
InChIInChI=1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
InChIKeyGYRZYFSJULFMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylbenzoxazole (CAS 701-16-6): Key Molecular Properties and Baseline Data for Scientific Sourcing


5-Fluoro-2-methylbenzoxazole (CAS 701-16-6, molecular formula C₈H₆FNO, MW 151.14 g/mol) is a halogenated heterocyclic compound of the benzoxazole class, characterized by a fluorine substituent at the 5-position and a methyl group at the 2-position of the fused benzene-oxazole ring system . This specific substitution pattern confers distinct physicochemical properties including a calculated logP of 2.3, boiling point of 90 °C at 10 mmHg, density of 1.23 g/cm³, and topological polar surface area (tPSA) of 26 Ų . The compound is a liquid at room temperature and is primarily utilized as a synthetic building block in medicinal chemistry, particularly as a reactant in the preparation of benzothiadiazine-based CD73 inhibitors .

Why Generic Benzoxazole or Thiazole Analogs Cannot Substitute for 5-Fluoro-2-methylbenzoxazole in Energy-Sensitive Applications


Generic substitution with structurally similar analogs such as 5-fluoro-2-methylbenzothiazole or unsubstituted 2-methylbenzoxazole introduces quantifiable deviations in thermodynamic stability that propagate through computational modeling, reaction calorimetry, and process safety assessments. Direct experimental data demonstrate that replacing the benzoxazole oxygen with sulfur (thiazole) alters the standard molar enthalpy of formation in the liquid phase by approximately 6.9 kJ·mol⁻¹ [1]. Similarly, the standard molar enthalpy of vaporization differs by approximately 2.6 kJ·mol⁻¹ between these two fluorobenzazoles [1]. Such thermodynamic divergence directly impacts predictions of reaction energetics, compound stability under thermal stress, and the reliability of computational chemistry workflows that depend on accurate formation enthalpy inputs. Users conducting energetic materials evaluation, process calorimetry, or high-accuracy thermochemical modeling cannot assume class-level interchangeability without introducing quantifiable error.

Quantitative Differentiation Evidence for 5-Fluoro-2-methylbenzoxazole: Head-to-Head Comparisons vs. Structural Analogs


Thermodynamic Stability Comparison: 5-Fluoro-2-methylbenzoxazole vs. 5-Fluoro-2-methylbenzothiazole in Condensed Phase

In a direct head-to-head experimental study using rotating-bomb combustion calorimetry, 5-fluoro-2-methylbenzoxazole (FMBO) exhibited a standard molar enthalpy of formation in the liquid phase of –(147.7 ± 2.6) kJ·mol⁻¹, compared to –(140.8 ± 2.8) kJ·mol⁻¹ for the structurally analogous 5-fluoro-2-methylbenzothiazole (FMBT) [1]. This represents a quantified thermodynamic stabilization difference of 6.9 kJ·mol⁻¹ attributable solely to the replacement of the benzoxazole oxygen with sulfur.

Thermochemistry Calorimetry Energetic Materials

Enthalpy of Vaporization Comparison: Benzoxazole vs. Benzothiazole Scaffold

Using vacuum drop microcalorimetry as a direct measurement method, the standard molar enthalpy of vaporization for 5-fluoro-2-methylbenzoxazole (FMBO) was determined to be (61.0 ± 0.8) kJ·mol⁻¹, whereas the sulfur-containing analog 5-fluoro-2-methylbenzothiazole (FMBT) exhibited a value of (63.6 ± 0.9) kJ·mol⁻¹ under identical conditions [1]. The benzoxazole scaffold requires 2.6 kJ·mol⁻¹ less energy to transition from liquid to gas phase compared to its benzothiazole counterpart.

Physical Chemistry Thermodynamics Process Engineering

Synthetic Utility: Validated Building Block for CD73 Inhibitor Benzothiadiazine Scaffolds

5-Fluoro-2-methylbenzoxazole has been explicitly documented as a reactant in the preparation of benzothiadiazine compounds that function as CD73 inhibitors . The compound's 5-fluoro substitution on the benzoxazole core is not merely decorative; fluorine substitution at this position has been shown in broader benzoxazole SAR studies to influence electron density distribution, which modulates the electron-drawing ability critical for downstream biological target engagement [1].

Medicinal Chemistry Immuno-Oncology Synthetic Methodology

Cytotoxicity Differentiation: 5-Fluoro-2-methylbenzoxazole as a Parent Scaffold for Selective Piperazinyl Derivatives

A novel series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles was synthesized using 5-fluoro-2-methylbenzoxazole as the core scaffold, and these derivatives were evaluated for cytotoxicity [1]. Notably, two intermediates in this synthetic series demonstrated lung cancer-selective cytotoxic properties at low concentrations where healthy cells remained unaffected, indicating a selectivity window that originates from the 5-fluoro-2-methylbenzoxazole scaffold [1].

Anticancer Cytotoxicity Medicinal Chemistry

Lipophilicity-Driven Biological Activity: Class-Level QSAR Implications for 5-Fluoro Substitution

Quantitative structure-activity relationship (QSAR) studies on benzoxazole derivatives have established that the electron-drawing ability and position of substituents significantly impact biological activities, including antifungal efficacy [1]. The 5-fluoro substituent on 2-methylbenzoxazole (calculated logP = 2.3) contributes a specific lipophilicity profile that influences membrane permeability and target engagement . In broader benzoxazole antifungal SAR analyses, derivatives with optimized substitution patterns have achieved EC₅₀ values as low as 3.26 μM against Phomopsis sp. [2], demonstrating that specific substituent arrangements—not generic benzoxazole cores—drive activity.

QSAR Antifungal Lipophilicity

Optimal Research and Industrial Use Cases for 5-Fluoro-2-methylbenzoxazole (CAS 701-16-6)


Energetic Materials Research and Process Calorimetry

Researchers evaluating reaction energetics, thermal stability, or combustion properties of fluorinated heterocycles should prioritize 5-fluoro-2-methylbenzoxazole over its benzothiazole analog when lower vaporization enthalpy (61.0 vs. 63.6 kJ·mol⁻¹) or more negative liquid-phase formation enthalpy (–147.7 vs. –140.8 kJ·mol⁻¹) is required for specific computational or experimental workflows [1]. The experimentally validated thermochemical parameters provide a reference-quality dataset for calibrating computational chemistry models at the G3(MP2)//B3LYP level of theory.

Medicinal Chemistry: CD73 Inhibitor Synthesis Programs

This compound is explicitly documented as a reactant for preparing benzothiadiazine-based CD73 inhibitors [1]. Scientists engaged in immuno-oncology drug discovery targeting the adenosine pathway should procure this specific fluorinated benzoxazole building block to ensure fidelity to published synthetic routes and to maintain the electron-withdrawing properties conferred by the 5-fluoro substituent .

Anticancer Lead Optimization: 6-Position Derivatization Scaffold

Investigators developing selective anticancer agents can utilize 5-fluoro-2-methylbenzoxazole as the validated parent scaffold for synthesizing 6-(4-aryl-piperazin-1-yl) benzoxazole derivatives that have demonstrated lung cancer-selective cytotoxicity [1]. The 5-fluoro-2-methyl substitution pattern is integral to the scaffold architecture required for derivative activity; substitution with non-fluorinated analogs would deviate from the published structure-activity trajectory.

Physicochemical Profiling and QSAR Model Development

Researchers building quantitative structure-activity relationship (QSAR) models for benzoxazole-based antifungals or other bioactive heterocycles can incorporate this compound as a reference point for 5-fluoro substitution effects. The compound's calculated logP of 2.3 and tPSA of 26 Ų [1] provide discrete data points for validating computational lipophilicity predictions and for benchmarking the contribution of para-fluoro substitution to overall molecular properties in benzoxazole SAR campaigns .

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